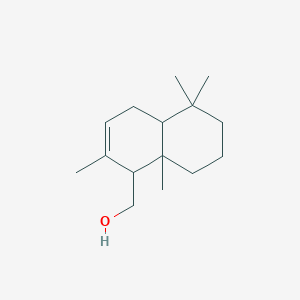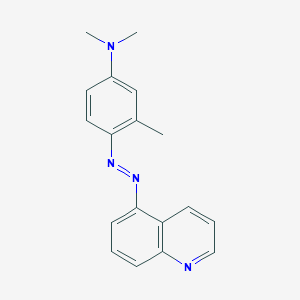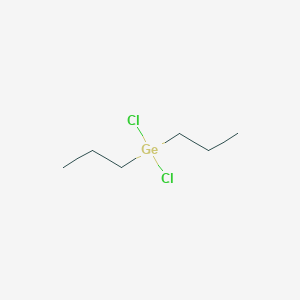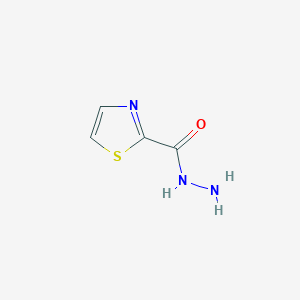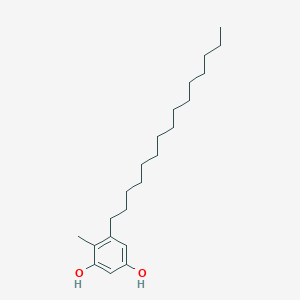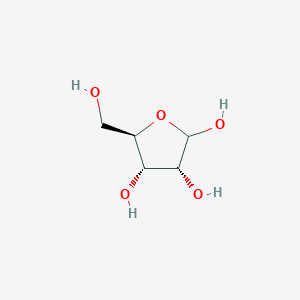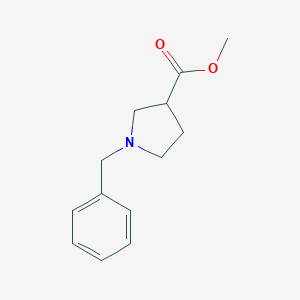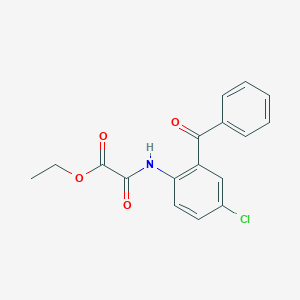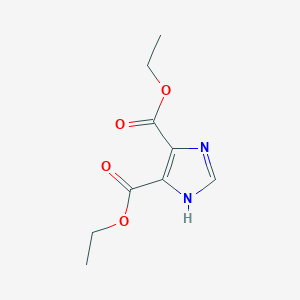
1H-咪唑-4,5-二甲酸二乙酯
描述
Diethyl 1H-imidazole-4,5-dicarboxylate (DIDC) is an organic compound with a molecular formula of C8H12N2O4. DIDC is a colorless solid that is soluble in water and ethanol. It is a derivative of imidazole, an aromatic heterocyclic organic compound. DIDC has a wide range of applications in scientific research, from drug development to biological studies.
科学研究应用
奥美沙坦合成中的中间体:2-(正丙基)1H-咪唑-4,5-二甲酸二乙酯是奥美沙坦(一种非肽血管紧张素 II 受体拮抗剂)合成中的中间体 (温、余和唐,2006)。
杂化和配位化合物的形成:在水热条件下与硝酸铅反应,生成杂化化合物和配位聚合物,在材料科学中具有潜在应用 (Ghosh、Rao、Sanguramath 和 Rao,2009)。
化学中的结构分析:用于 X 射线衍射和计算构象研究,特别是在分子内相互作用分析中 (Obledo-Benicio 等,2020)。
核苷的合成:在 2-取代咪唑核苷的合成中发挥作用,这在药物和生化研究中很重要 (Wyss、Schönholzer 和 Arnold,1980)。
有机化学中的合成和反应:用于咪唑-2,4-二甲酸衍生物的合成和反应,突出了它在有机合成中的多功能性 (Brown、Shaw 和 Durant,1983)。
咪唑-4,5-二甲酰胺库的制备:有助于开发具有抑制激酶潜力的化合物库,这可能在开发新药方面有应用 (Solinas、Dicesare 和 Baures,2009)。
材料科学中的光致发光特性:用于合成新型 d10-金属-咪唑-4,5-二甲酸盐化合物,由于其光致发光特性,在材料科学中具有潜在应用 (Zhai、Zeng、Li、Jiang 和 Hu,2013)。
安全和危害
The safety information for Diethyl 1H-imidazole-4,5-dicarboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
属性
IUPAC Name |
diethyl 1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKUSLBNWTXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325639 | |
| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1080-79-1 | |
| Record name | 1080-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key characteristics of Diethyl 1H-imidazole-4,5-dicarboxylate as determined by the research?
A1: The research primarily focused on optimizing the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate []. The study successfully synthesized and characterized the compound using spectroscopic techniques:
- ¹H NMR: This technique was employed to analyze the proton environments within the molecule, providing structural information. []
- IR: Infrared spectroscopy helped identify characteristic functional groups present in the molecule. []
- MS: Mass spectrometry confirmed the molecular weight and provided insights into the fragmentation pattern of the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
